2-methoxy-6-((E)-{[4-(trifluoromethoxy)phenyl]imino}methyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-6-((E)-{[4-(trifluoromethoxy)phenyl]imino}methyl)phenol typically involves the reaction of 4-(trifluoromethoxy)aniline with 2-methoxy-6-formylphenol under specific conditions. The reaction is carried out in a solvent such as methanol at room temperature, resulting in the formation of an imine bond .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-methoxy-6-((E)-{[4-(trifluoromethoxy)phenyl]imino}methyl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The methoxy and trifluoromethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced imine derivatives.
Substitution: Various substituted phenols and derivatives.
Scientific Research Applications
2-methoxy-6-((E)-{[4-(trifluoromethoxy)phenyl]imino}methyl)phenol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Employed in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-methoxy-6-((E)-{[4-(trifluoromethoxy)phenyl]imino}methyl)phenol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
2-methoxy-6-((E)-{[4-(trifluoromethyl)phenyl]imino}methyl)phenol: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
2-methoxy-6-((E)-{[4-(methoxy)phenyl]imino}methyl)phenol: Contains a methoxy group instead of a trifluoromethoxy group.
Uniqueness
2-methoxy-6-((E)-{[4-(trifluoromethoxy)phenyl]imino}methyl)phenol is unique due to its trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it particularly useful in studies involving fluorine chemistry and in the development of fluorinated pharmaceuticals .
Properties
IUPAC Name |
2-methoxy-6-[[4-(trifluoromethoxy)phenyl]iminomethyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3NO3/c1-21-13-4-2-3-10(14(13)20)9-19-11-5-7-12(8-6-11)22-15(16,17)18/h2-9,20H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQMXNIWSEGYIRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)C=NC2=CC=C(C=C2)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.